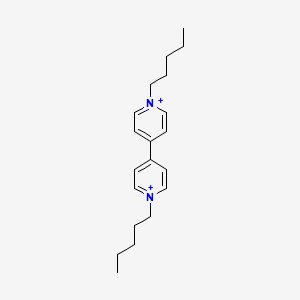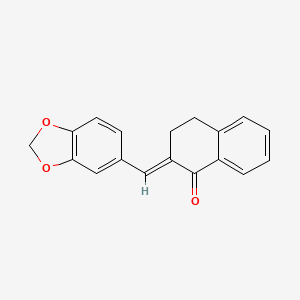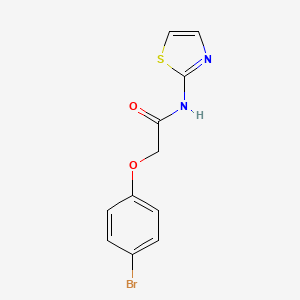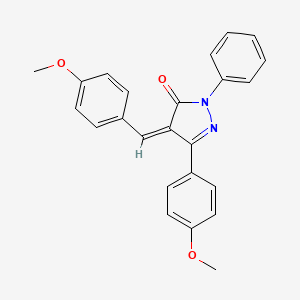![molecular formula C20H15ClN2O2 B11706595 N'-{[1,1'-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide CAS No. 5303-83-3](/img/structure/B11706595.png)
N'-{[1,1'-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{[1,1’-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide is a complex organic compound characterized by the presence of a biphenyl group, a carbonyl group, and a chlorobenzohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1,1’-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-biphenylcarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of N’-{[1,1’-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N’-{[1,1’-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzohydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction may produce biphenyl-4-methanol derivatives.
Applications De Recherche Scientifique
N’-{[1,1’-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N’-{[1,1’-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
4-Chlorobenzohydrazide: Contains the chlorobenzohydrazide moiety but lacks the biphenyl group.
Biphenyl-4-carboxylic acid: Contains the biphenyl and carboxyl groups but lacks the chlorobenzohydrazide moiety.
Uniqueness
N’-{[1,1’-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities not observed in simpler related compounds.
Propriétés
Numéro CAS |
5303-83-3 |
|---|---|
Formule moléculaire |
C20H15ClN2O2 |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
N'-(4-chlorobenzoyl)-4-phenylbenzohydrazide |
InChI |
InChI=1S/C20H15ClN2O2/c21-18-12-10-17(11-13-18)20(25)23-22-19(24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,22,24)(H,23,25) |
Clé InChI |
IBPXPXTVPRMSKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706512.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B11706522.png)
![N'-[(4-butoxyphenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide](/img/structure/B11706523.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706531.png)


![2-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706548.png)
![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)
![2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B11706557.png)


![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11706581.png)

